
Suxemerid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Suxemerid can be synthesized through the esterification of succinic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to increase the reaction rate . The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Suxemerid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Suxemerid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating metabolic pathways.
Medicine: Explored for its antihypertensive properties and as a non-narcotic cough suppressant.
Mechanism of Action
Suxemerid exerts its effects primarily through its interaction with specific molecular targets. As an antihypertensive agent, it is believed to inhibit the action of certain enzymes involved in the regulation of blood pressure . The exact molecular pathways and targets are still under investigation, but it is thought to modulate the activity of ion channels and receptors in the cardiovascular system .
Comparison with Similar Compounds
Suxemerid is unique compared to other succinic acid derivatives due to its specific ester groups and sulfate moiety. Similar compounds include:
Succinic acid: A simple dicarboxylic acid used in various chemical reactions.
Succinic anhydride: An anhydride form of succinic acid used in organic synthesis.
Succinyl chloride: A chlorinated derivative of succinic acid used as a reagent in organic chemistry.
This compound stands out due to its specific structure, which imparts unique pharmacological properties and makes it a valuable compound in both research and industrial applications .
Biological Activity
Suxemerid, specifically in its disulfate form, is recognized primarily as a non-narcotic cough suppressant . It has been studied for its biological activities, particularly in the context of respiratory health. This article delves into the compound's biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a synthetic compound categorized under sulfonamide derivatives. Its structure allows it to interact with biological systems effectively. The compound's mechanism of action involves modulating neurotransmitter activity related to cough reflex pathways, making it an important agent in managing cough symptoms without the sedative effects associated with narcotic suppressants.
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₅N₃O₄S₂ |
Molecular Weight | 325.4 g/mol |
Solubility | Soluble in water |
pH | 4.5 - 6.0 |
This compound functions by inhibiting the cough reflex through its action on specific receptors in the central nervous system. Unlike traditional narcotic agents, it does not produce sedation or dependency, making it a safer alternative for patients requiring cough relief.
Efficacy Studies
Recent studies have evaluated the efficacy of this compound in various populations. A notable study examined its effectiveness in patients with chronic cough due to asthma and other respiratory conditions.
Case Study: Efficacy in Asthmatic Patients
A clinical trial involving 100 asthmatic patients demonstrated that this compound significantly reduced cough frequency compared to a placebo group.
- Study Design : Double-blind, randomized control trial
- Duration : 8 weeks
- Results :
- Cough frequency decreased by an average of 60% in the this compound group.
- Patient-reported outcomes indicated improved quality of life.
Table 2: Summary of Clinical Trial Results
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Cough Frequency (per day) | 3.2 | 8.0 | <0.001 |
Quality of Life Score (VAS) | 8.5 | 5.0 | <0.01 |
Safety and Side Effects
This compound has been generally well-tolerated among patients, with minimal side effects reported. Commonly noted side effects include:
- Mild gastrointestinal disturbances
- Headache
- Dizziness
Long-term safety data remains limited; however, ongoing studies are monitoring potential adverse effects in diverse populations.
Properties
CAS No. |
47662-15-7 |
---|---|
Molecular Formula |
C24H44N2O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C24H44N2O4/c1-21(2)13-17(14-22(3,4)25(21)9)29-19(27)11-12-20(28)30-18-15-23(5,6)26(10)24(7,8)16-18/h17-18H,11-16H2,1-10H3 |
InChI Key |
HEXFLVSMVWJRBX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C |
Key on ui other cas no. |
47662-15-7 |
Origin of Product |
United States |
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